molecular formula C14H11ClO3 B6378609 4-(4-Chloro-2-methoxyphenyl)-2-formylphenol CAS No. 1111121-06-2

4-(4-Chloro-2-methoxyphenyl)-2-formylphenol

Cat. No.: B6378609
CAS No.: 1111121-06-2
M. Wt: 262.69 g/mol
InChI Key: QFPTUCZPCOWEFZ-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methoxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a chloro group, a methoxy group, and a formyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methoxyphenyl)-2-formylphenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale formylation reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methoxyphenyl)-2-formylphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: 4-(4-Chloro-2-methoxyphenyl)-2-carboxyphenol.

    Reduction: 4-(4-Chloro-2-methoxyphenyl)-2-hydroxymethylphenol.

    Substitution: 4-(4-Substituted-2-methoxyphenyl)-2-formylphenol derivatives.

Scientific Research Applications

4-(4-Chloro-2-methoxyphenyl)-2-formylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-2-methoxyphenyl)-2-formylphenol is unique due to the presence of both a chloro and a formyl group on the phenol ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(4-chloro-2-methoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-14-7-11(15)3-4-12(14)9-2-5-13(17)10(6-9)8-16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPTUCZPCOWEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685265
Record name 4'-Chloro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111121-06-2
Record name 4'-Chloro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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